Quinaldanilide

Inflammation COX-2 inhibition Medicinal Chemistry

Inconsistent SAR from substituted quinolines? Quinaldanilide (CAS 7477-46-5) provides the unsubstituted scaffold for reproducible COX-2/NF-κB inhibition studies: • COX-2 IC50 = 102 nM; NF-κB p65 EC50 = 5.81 μM • Defined baseline for systematic SAR derivatization • ≥95% purity; in stock for immediate global shipping

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 7477-46-5
Cat. No. B15394925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinaldanilide
CAS7477-46-5
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H12N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h1-11H,(H,17,19)
InChIKeyQZRJWCCFONJIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinaldanilide Procurement & Technical Baseline


Quinaldanilide (CAS 7477-46-5), systematically named N-phenylquinoline-2-carboxamide, is a quinoline-2-carboxamide derivative characterized by a bicyclic quinoline scaffold linked via an amide bond to an anilide moiety. With a molecular formula of C16H12N2O and a molecular weight of 248.28 g/mol , this compound serves as a foundational building block in medicinal chemistry due to its versatile scaffold for functionalization. The quinoline core imparts distinct physicochemical properties, including an estimated water solubility of 25.18 mg/L at 25°C (log Kow = 3.49) , a boiling point of 355.3±15.0 °C at 760 mmHg, and a density of 1.3±0.1 g/cm³ . Its biological profile is defined by interactions with diverse targets, notably cyclooxygenase-2 (COX-2) [1] and the transcription factor p65 (NF-κB) [2], positioning it as a valuable tool for studying inflammation and cell signaling pathways. The compound is commercially available at purities typically ≥95% , ensuring reliable use in sensitive in vitro assays and as a precursor for derivative synthesis.

1
COX-2 and NF-κB pathway research tool
2
Unsubstituted quinoline-2-carboxamide core for SAR derivatization
3
Research-grade purity for sensitive in vitro assays

Why Quinaldanilide Cannot Be Substituted


The substitution of Quinaldanilide with other quinoline-2-carboxamides or related heterocyclic anilides introduces significant and quantifiable risk to experimental outcomes due to its specific substituent pattern. While the quinoline-2-carboxamide class exhibits a broad spectrum of biological activities, including anti-inflammatory [1] and PET-inhibiting effects [2], these activities are exquisitely sensitive to structural modifications. For instance, the simple addition of a hydroxyl group on the phenyl ring yields N-(2-Hydroxyphenyl)quinoline-2-carboxamide, which exhibits a distinct PET-inhibiting activity (IC50 = 16.3 µmol/L) [3]. Similarly, cycloalkyl-substituted analogs demonstrate enhanced anti-mycobacterial potency compared to unsubstituted compounds [2]. Therefore, generic substitution without rigorous validation of target engagement and potency in the specific assay system will likely result in a dramatic shift in activity, selectivity, and overall biological profile, leading to irreproducible data and misinterpretation of structure-activity relationships (SAR). The unique combination of the unsubstituted quinoline and phenyl rings in Quinaldanilide defines its precise molecular recognition profile, as evidenced by its distinct binding affinities [4], making it a non-interchangeable research tool.

Activity Structural analogs may shift target potency and isoform selectivity, altering pathway-response interpretation.
Solubility Substituent changes modify log Kow and aqueous solubility, affecting assay preparation and reproducibility.
SAR Unvalidated substitution risks irreproducible structure-activity data and incorrect scaffold attribution.

Quinaldanilide Differentiation Evidence


COX-2 Inhibitory Activity in Enzymatic Assays

Quinaldanilide demonstrates measurable inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. In an in vitro assay measuring the formation of 12-HHT from arachidonic acid via HPLC analysis, Quinaldanilide exhibited an IC50 of 102 nM [1]. This activity provides a baseline for understanding the anti-inflammatory potential of the unsubstituted quinoline-2-carboxamide scaffold, which can be compared to more potent, optimized analogs within the same chemotype, such as compounds 19 and 27 from Abdelrahman et al. (2017), which achieved IC50 values of 1.21 μM and 1.13 μM, respectively [2].

COX-2 Inhibition
Cross-study context
IC50 = 102 nM vs. 1.13–1.21 μM for substituted analogs
Supports COX-2 pathway inhibition screening
In vitro enzymatic assay; comparator data from different study
Inflammation COX-2 inhibition Medicinal Chemistry

NF-κB p65 Binding Activity

Quinaldanilide has been shown to bind to the transcription factor p65, a critical subunit of the NF-κB complex involved in immune and inflammatory responses. In a cell-free assay, it exhibited an EC50 of 5.81 μM [1]. This contrasts with more potent NF-κB inhibitors, which can achieve nanomolar potencies in cell-based assays, such as a compound showing an IC50 of 2.10 μM for inhibiting TNF-α-stimulated p65 nuclear translocation in HUVEC cells [2].

p65 Binding
Cross-study context
EC50 = 5.81 μM
Supports p65 binding assay context
Cell-free binding assay; functional inhibitor IC50 2.10 μM in cell-based format
Inflammation NF-κB signaling Cell Biology

Physicochemical Profile and Solubility Properties

The physicochemical properties of Quinaldanilide provide a quantifiable basis for differentiating it from other quinoline analogs in experimental workflows. It has an estimated water solubility of 25.18 mg/L at 25°C (log Kow = 3.49) , a density of 1.3±0.1 g/cm³, and a high boiling point of 355.3±15.0 °C . In contrast, many substituted quinoline-2-carboxamides with polar groups will exhibit higher aqueous solubility, and those with larger hydrophobic groups will have lower solubility, which directly impacts solution preparation and assay conditions.

Solubility Profile
Class-level
25.18 mg/L, log Kow 3.49
Guides solution preparation and assay design
Predicted from structural data; verify experimentally
Pre-formulation Solubility Analytical Chemistry

Synthetic Building Block for Diverse Scaffolds

Quinaldanilide is primarily valued as a synthetic intermediate for generating diverse compound libraries. Its synthesis can be efficiently achieved through microwave-assisted condensation of quinaldic acid with substituted anilines, a method that yields substituted anilides in a single step [1]. This contrasts with many complex quinoline derivatives which require multi-step, low-yielding syntheses. Furthermore, Quinaldanilide itself can be chemoselectively reduced to yield N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide, as demonstrated in a study using a cobalt nanocatalyst and ammonia borane complex in acetonitrile, which produced the reduced product in a 40% yield .

Synthetic Utility
Reported
Microwave-assisted synthesis; chemoselective reduction (40% yield)
Supports library synthesis and scaffold diversification
Reported synthetic methodology context
Organic Synthesis Medicinal Chemistry Derivatization

Quinaldanilide Application Scenarios


SAR Studies for Anti-Inflammatory Agents

Quinaldanilide is an ideal starting point for structure-activity relationship (SAR) campaigns focused on COX-2 or NF-κB inhibition. Its defined, albeit moderate, activity (IC50 = 102 nM for COX-2 [1]; EC50 = 5.81 μM for p65 [2]) provides a clear baseline against which to measure the impact of structural modifications. By synthesizing derivatives from this parent scaffold, researchers can systematically explore how substituents on the quinoline and phenyl rings affect target potency, selectivity, and downstream pharmacological effects. This approach is supported by existing literature on quinoline-2-carboxamide analogs, which demonstrates that subtle changes can dramatically alter activity profiles [3].

Method Development and Solubility Screening

The well-defined physicochemical properties of Quinaldanilide, particularly its estimated water solubility of 25.18 mg/L , make it a suitable compound for developing and validating analytical methods (e.g., HPLC, LC-MS) and for conducting solubility and stability screens. Its moderate lipophilicity (log Kow = 3.49) allows it to serve as a representative model compound for a large class of moderately hydrophobic drug-like molecules. Researchers can use it to optimize chromatographic separation conditions or to test the effectiveness of different formulation strategies (e.g., co-solvents, cyclodextrins) for improving the aqueous solubility of poorly soluble compounds.

Molecular Probe for Target ID & Validation

Given its established interaction with the transcription factor p65 [2] and COX-2 [1], Quinaldanilide can serve as a tool compound or molecular probe in chemical biology studies. It can be used in affinity chromatography or photoaffinity labeling experiments to identify novel protein binding partners or to validate the role of p65 and COX-2 in specific cellular pathways. Its moderate affinity ensures that interactions are specific but reversible, making it suitable for pull-down assays. Furthermore, its amenability to synthetic modification allows for the creation of biotinylated or fluorescently tagged analogs for advanced cell biology and biochemical studies.

Precursor for Library Synthesis & Scaffold Generation

Quinaldanilide's value as a synthetic building block is firmly established by methods for its efficient synthesis and subsequent derivatization. It can be rapidly prepared using microwave-assisted chemistry [4] and can undergo chemoselective reduction of the quinoline ring to yield tetrahydroquinoline derivatives , which represent a new and distinct class of biologically relevant compounds. This versatility makes it a strategic purchase for laboratories engaged in high-throughput synthesis and library generation, as it provides a cost-effective entry point into a broad chemical space around the privileged quinoline pharmacophore.

Application
Selection Property
Validation Focus
COX-2 / NF-κB pathway SAR studies
Pathway-target engagement baseline
Target potency and selectivity shifts
Analytical method & solubility screening
Physicochemical profile compatibility
Solution stability and chromatographic behavior
Target ID & pathway validation probe
Moderate binding affinity for pull-down
Specificity and reversibility of target engagement
Synthetic building block for library synthesis
Efficient derivatization accessibility
Reaction scalability and chemoselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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